2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide
CAS No.: 930395-63-4
Cat. No.: VC5959724
Molecular Formula: C16H15Cl2NO3
Molecular Weight: 340.2
* For research use only. Not for human or veterinary use.
![2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide - 930395-63-4](/images/structure/VC5959724.png)
Specification
CAS No. | 930395-63-4 |
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Molecular Formula | C16H15Cl2NO3 |
Molecular Weight | 340.2 |
IUPAC Name | 2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide |
Standard InChI | InChI=1S/C16H15Cl2NO3/c1-2-21-12-4-6-13(7-5-12)22-15-8-3-11(18)9-14(15)19-16(20)10-17/h3-9H,2,10H2,1H3,(H,19,20) |
Standard InChI Key | IEYRQDZDIHXTRL-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CCl |
Introduction
Chemical Identity and Structural Features
2-Chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide (Molecular Formula: C₁₆H₁₅Cl₂NO₃; Molar Mass: 340.20 g/mol) is a disubstituted acetamide featuring:
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A chloroacetamide backbone (Cl–CH₂–CO–NH–).
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A 5-chloro-2-(4-ethoxyphenoxy)phenyl group attached to the amide nitrogen.
The compound’s structure combines electron-withdrawing chlorine atoms and an ethoxyphenoxy moiety, which may influence its reactivity and biological activity .
Table 1: Key Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via nucleophilic substitution involving:
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Preparation of the aryl amine precursor: 5-Chloro-2-(4-ethoxyphenoxy)aniline is generated by coupling 4-ethoxyphenol with 2,5-dichloronitrobenzene, followed by reduction .
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Reaction with chloroacetyl chloride: The aryl amine reacts with chloroacetyl chloride in acetone under basic conditions (e.g., K₂CO₃), yielding the target acetamide .
Reaction Scheme:
Characterization Methods
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FT-IR Spectroscopy: Identifies N–H (∼3300 cm⁻¹), C=O (∼1650 cm⁻¹), and C–Cl (∼750 cm⁻¹) stretches .
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¹H NMR: Signals include δ 1.4 ppm (ethoxy –CH₃), δ 4.0–4.2 ppm (ethoxy –CH₂ and acetamide –CH₂Cl), and aromatic protons (δ 6.8–7.5 ppm) .
Research Gaps and Future Directions
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